molecular formula C10H12BrNO B13606306 3-(bromomethyl)-N-ethylbenzamide

3-(bromomethyl)-N-ethylbenzamide

Cat. No.: B13606306
M. Wt: 242.11 g/mol
InChI Key: QSPAYEBCVUVAJP-UHFFFAOYSA-N
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Description

Overview of Benzamide (B126) Core Structures in Synthetic Methodologies

The benzamide moiety, an amide derivative of benzoic acid, is a ubiquitous feature in a vast range of organic molecules, most notably in pharmaceuticals. google.comnih.gov It is considered a "privileged scaffold," a structural framework that is capable of binding to multiple biological targets. This promiscuity is attributed to the amide group's ability to act as both a hydrogen bond donor and acceptor, and the stability of the aromatic ring, which provides a rigid foundation for the precise spatial orientation of other functional groups.

The synthesis of the benzamide core itself is well-established, with numerous methods available, including the hydrolysis of nitriles, rearrangements of oximes, and various aminocarbonylation reactions. jpo.go.jp A common laboratory and industrial method involves the reaction of a benzoic acid derivative, such as benzoyl chloride, with an appropriate amine. beilstein-journals.org This robust and versatile chemistry allows for the generation of a diverse library of N-substituted benzamides, enabling fine-tuning of a molecule's physicochemical properties.

Significance of the Bromomethyl Moiety as a Synthetic Handle

The bromomethyl group (-CH₂Br) is a powerful tool in the synthetic chemist's arsenal. Its significance lies in its nature as an excellent electrophilic "handle" for the construction of new chemical bonds. The carbon atom of the bromomethyl group is highly susceptible to nucleophilic attack because bromine is a good leaving group. This reactivity is further enhanced when the group is attached to a benzene (B151609) ring (a benzylic position), due to the stabilization of the transition state.

This inherent reactivity allows the bromomethyl group to readily participate in nucleophilic substitution reactions with a wide variety of nucleophiles. For instance, it can react with:

Amines to form new carbon-nitrogen (C-N) bonds, leading to substituted benzylamines.

Alcohols or phenols to form ethers through carbon-oxygen (C-O) bond formation.

Thiols to generate thioethers via carbon-sulfur (C-S) bond formation.

Carbanions and other stabilized carbon nucleophiles to create new carbon-carbon (C-C) bonds, enabling the extension of the carbon skeleton.

A common method for introducing a bromomethyl group onto an aromatic ring is through the free-radical bromination of a methyl group using reagents like N-Bromosuccinimide (NBS) in the presence of a radical initiator. cas.org

A representative example illustrating the synthetic utility of the bromomethyl handle is the reaction of 1,3,5-tris(bromomethyl)benzene (B90972) with N-benzyloxycarbamates to produce trihydroxamic acids, which are potent iron chelators.

Reactant 1Reactant 2ReagentsProductYieldReference
1,3,5-Tris(bromomethyl)benzeneN-Benzyloxy-N-(4-methoxybenzyl)carbamic acid ethyl esterK₂CO₃, AcetonitrileTris-N-benzyloxycarbamate derivative72%

This table showcases a typical nucleophilic substitution where the bromomethyl groups serve as electrophilic sites for alkylation.

Positioning of 3-(bromomethyl)-N-ethylbenzamide within the Landscape of Advanced Synthetic Intermediates

This compound is strategically positioned as a highly valuable advanced synthetic intermediate due to the convergence of the features discussed above. Its structure is a deliberate combination of a stable, modifiable scaffold and a versatile reactive center.

The N-ethylbenzamide portion provides a specific, stable core. The ethyl group on the amide nitrogen fine-tunes the steric and electronic properties of the molecule.

The bromomethyl group at the meta-position serves as the key synthetic handle. Its placement at the 3-position ensures that subsequent modifications are directed away from the amide functionality, minimizing potential interference and allowing for a clean, predictable reaction profile.

The compound is not typically an end-product but rather a crucial building block for constructing more elaborate molecules. Its primary role is to act as an electrophilic partner in coupling reactions, enabling the introduction of the N-ethylbenzamide motif into a larger molecular framework. The commercial availability of this compound further solidifies its status as a practical and useful intermediate for research and development, particularly in the rapid generation of compound libraries for screening in drug discovery programs. google.com

PropertyValue
IUPAC Name This compound
CAS Number 1225808-41-2
Molecular Formula C₁₀H₁₂BrNO
Molecular Weight 242.11 g/mol

Physicochemical data for the subject compound.

By providing a reliable method for incorporating a specific benzamide structure while simultaneously offering a reactive site for further elaboration, this compound represents an exemplary advanced intermediate that facilitates the efficient and modular synthesis of complex target molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

3-(bromomethyl)-N-ethylbenzamide

InChI

InChI=1S/C10H12BrNO/c1-2-12-10(13)9-5-3-4-8(6-9)7-11/h3-6H,2,7H2,1H3,(H,12,13)

InChI Key

QSPAYEBCVUVAJP-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)CBr

Origin of Product

United States

Reactivity Profiles and Mechanistic Investigations of the Bromomethyl Moiety

Nucleophilic Substitution Reactions (SN1 and SN2) at the Benzylic Bromide

The benzylic bromide in 3-(bromomethyl)-N-ethylbenzamide is susceptible to nucleophilic attack, proceeding through either an SN1 or SN2 mechanism. The pathway is influenced by the nature of the nucleophile, the solvent, and the reaction conditions. Primary benzylic halides, such as the one in the title compound, generally favor the SN2 mechanism due to reduced steric hindrance. ucalgary.ca However, conditions that promote the formation of a carbocation, such as the use of a polar protic solvent, can facilitate an SN1 pathway. stackexchange.com

Reactions of benzylic bromides with oxygen-based nucleophiles are common methods for the formation of ethers and esters. For instance, the reaction of a benzyl (B1604629) bromide with an alcohol (alcoholysis) or an alkoxide leads to the corresponding benzyl ether. Similarly, reaction with a carboxylate salt yields a benzyl ester. These transformations are synthetically useful for introducing new functional groups.

NucleophileReaction ConditionsProduct TypeGeneral Yield Range
Methanol (CH₃OH)RefluxMethyl EtherModerate to High
Sodium Acetate (CH₃COONa)DMF, HeatAcetate EsterGood to Excellent
PhenolBase (e.g., K₂CO₃), AcetonePhenyl EtherModerate to High
Table 1: Representative Reactions of Benzylic Bromides with Oxygen-Based Nucleophiles.

The reaction of this compound with nitrogen-based nucleophiles provides a direct route to various nitrogen-containing derivatives. Primary and secondary amines react to form the corresponding secondary and tertiary amines, respectively. The azide (B81097) ion (N₃⁻) is an effective nucleophile for introducing the azido (B1232118) group, which can be further transformed, for instance, into an amine via reduction or into a triazole via cycloaddition.

A study on the synthesis of 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene from the corresponding benzyl chloride and sodium azide in a DMSO/water solvent system reported a 94% yield, highlighting the efficiency of this type of transformation. acs.orgacs.org This suggests that this compound would react similarly.

NucleophileReaction ConditionsProduct TypeReported Yield (Analogous Systems)
AmmoniaExcess NH₃ in EthanolPrimary AmineVariable (polyalkylation possible)
DiethylamineK₂CO₃, AcetonitrileTertiary AmineGood
Sodium Azide (NaN₃)DMF or DMSO/H₂OAzideExcellent (e.g., 94% for a similar benzyl halide) acs.orgacs.org
Table 2: Representative Reactions of Benzylic Bromides with Nitrogen-Based Nucleophiles.

Carbon-carbon bond formation at the benzylic position can be achieved using carbon-based nucleophiles. Enolates, derived from carbonyl compounds, are effective for the α-alkylation of ketones and esters. libretexts.org For instance, the enolate of diethyl malonate can react with a benzyl bromide in a classic malonic ester synthesis. wikipedia.org

Organometallic reagents, such as Grignard reagents (RMgX), are powerful carbon nucleophiles. However, their reaction with benzylic halides can be complex. While they can undergo substitution, side reactions such as coupling are also possible. libretexts.org The reaction of Grignard reagents with nitriles to form ketones after hydrolysis is a well-established method. masterorganicchemistry.com

NucleophileReaction ConditionsProduct TypeGeneral Observations
Diethyl malonate enolateNaOEt, EthanolAlkylated malonic esterGenerally high yielding for primary halides. wikipedia.org
Cyanide (e.g., KCN)DMSO or Acetone/H₂ONitrileGood yields are typical.
Phenylmagnesium bromideAnhydrous EtherDiphenylmethane derivativeCoupling side-products can be an issue. libretexts.org
Table 3: Representative Reactions of Benzylic Bromides with Carbon-Based Nucleophiles.

For nucleophilic substitution reactions occurring at a chiral benzylic center, the stereochemical outcome is dictated by the reaction mechanism. An SN2 reaction proceeds with inversion of configuration at the stereocenter due to the backside attack of the nucleophile. In contrast, an SN1 reaction, which proceeds through a planar carbocation intermediate, typically leads to a racemic mixture of products, as the nucleophile can attack from either face of the carbocation. Since this compound is achiral, these stereochemical considerations are not directly applicable unless a chiral nucleophile or a chiral auxiliary is employed, or if a subsequent reaction creates a stereocenter.

Elimination Reactions Forming Styrene (B11656) Derivatives (if applicable to the ring system)

Elimination reactions (E1 and E2) compete with nucleophilic substitution, particularly with sterically hindered substrates or when using strong, non-nucleophilic bases. libretexts.org For a primary benzylic bromide like this compound, elimination is generally not favored over substitution, especially with good nucleophiles. ucalgary.ca For an elimination reaction to occur, a proton on a carbon adjacent to the benzylic carbon (the β-carbon) must be removed. In this case, the adjacent carbon is part of the aromatic ring, and deprotonation would be highly unfavorable as it would disrupt the aromaticity. Therefore, the formation of a styrene derivative through a standard β-elimination pathway is not a plausible reaction for this compound.

Rearrangement Pathways Involving the Bromomethyl Group

Skeletal rearrangements involving the bromomethyl group of this compound are not commonly observed under typical nucleophilic substitution or elimination conditions. Cationic rearrangements, which can occur in SN1 reactions, are less likely for primary benzylic systems unless a more stable carbocation can be formed through a 1,2-hydride or 1,2-alkyl shift. In the case of this compound, such shifts would not lead to a significantly more stabilized carbocation. Unlike allylic systems, benzylic rearrangements that would disrupt the aromaticity of the benzene (B151609) ring are energetically unfavorable. ucalgary.ca More complex skeletal rearrangements of amides generally require specific reagents and conditions that activate the amide bond itself, rather than the bromomethyl group. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions and Other Metal-Mediated Transformations

The benzylic bromide functionality in this compound serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These transformations are foundational for the construction of complex molecular architectures, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The N-ethylbenzamide group at the meta position exerts a moderate electron-withdrawing effect, which can influence the kinetics and outcomes of these reactions.

Suzuki, Heck, Sonogashira, and Stille Coupling Applications

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a powerful tool for forming C(sp²)-C(sp³) bonds. In the context of this compound, it would react with various aryl- or vinylboronic acids or their esters to yield diaryl- or arylvinylmethane derivatives. Research on related systems, such as the coupling of benzyl bromides with potassium aryltrifluoroborates, demonstrates that electron-withdrawing groups on the benzyl halide can be well-tolerated, though they may sometimes lead to lower yields compared to electron-donating groups. nih.govnih.gov The choice of palladium catalyst, ligand, and base is crucial for achieving high efficiency. For instance, PdCl₂(dppf)·CH₂Cl₂ has been shown to be an effective catalyst for the Suzuki-Miyaura coupling of benzyl bromides. nih.gov Microwave-assisted protocols have also been developed to accelerate these couplings, often using catalysts like PdCl₂(PPh₃)₂ with a base such as potassium carbonate in a mixed solvent system.

Heck Reaction: The Heck reaction provides a method for the vinylation of organic halides. organic-chemistry.orglibretexts.org While classic Heck reactions typically involve aryl or vinyl halides, the use of benzyl halides has also been explored. nih.govnih.gov The reaction of this compound with an alkene, such as an acrylate (B77674) or styrene, in the presence of a palladium catalyst and a base would lead to the formation of a substituted alkene. nih.gov The presence of the electron-withdrawing amide group is generally compatible with Heck reaction conditions. nih.gov Nickel-catalyzed Heck-type reactions have also been developed for benzyl chlorides, which tolerate a wide range of functional groups, including amides, and can proceed at room temperature. nih.gov

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an organic halide. wikipedia.orgorganic-chemistry.org The reaction of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, would yield the corresponding alkynylated product. rsc.orgresearchgate.net Studies on the Sonogashira coupling of substituted benzyl bromides have shown that a variety of functional groups are tolerated. rsc.org The electronic nature of the substituents on the benzyl bromide can influence the reaction, and meta-substituted derivatives have been successfully coupled. rsc.orgnih.gov

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide array of functional groups. harvard.eduorgsyn.orglibretexts.org The coupling of this compound with an organostannane, such as an aryltin or vinyltin (B8441512) reagent, would proceed in the presence of a palladium catalyst to form the corresponding cross-coupled product. The transfer of benzyl groups in Stille couplings is well-documented, and the reaction conditions can be tuned to accommodate various substituents. harvard.edu

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Substituted Benzyl Bromides

Coupling ReactionCoupling PartnerCatalyst/Ligand System (Typical)Product TypeKey Considerations for this compound
Suzuki-Miyaura Aryl/Vinylboronic acids or estersPd(dppf)Cl₂, Pd(OAc)₂/SPhosDiaryl/Arylvinyl methanesModerate electron-withdrawing effect of the amide may influence reaction rates. nih.govnih.gov
Heck Alkenes (e.g., acrylates, styrenes)Pd(OAc)₂, Pd(PPh₃)₄Substituted AlkenesAmide functionality is generally well-tolerated. nih.gov
Sonogashira Terminal AlkynesPd(PPh₃)₄/CuIPropargyl ArenesMeta-substituents on the benzyl bromide are compatible. rsc.orgnih.gov
Stille Organostannanes (Aryl, Vinyl)Pd(PPh₃)₄Substituted Arenes/AlkenesHigh functional group tolerance is a key advantage. harvard.eduorgsyn.org

C-H Functionalization Strategies Adjacent to the Bromomethyl Group

The direct functionalization of C-H bonds is a rapidly evolving field in organic synthesis, offering atom-economical routes to complex molecules. For this compound, the primary focus for C-H functionalization would be the ortho C-H bonds of the benzene ring, directed by the N-ethylamide group.

The amide functionality can act as a directing group, facilitating the ortho-C-H activation by a transition metal catalyst, typically palladium or rhodium. researchgate.net This strategy allows for the introduction of various substituents at the position adjacent to the amide group. While the bromomethyl group is at the meta position relative to the amide, understanding the ortho-directing capability of the amide is crucial for predicting potential intramolecular cyclization or further intermolecular functionalization reactions.

Research on the C-H functionalization of N-alkylbenzamides has demonstrated that ortho-arylation, -alkenylation, and -alkynylation are feasible. researchgate.net For example, palladium-catalyzed ortho-C-H arylation can be achieved using aryl halides as coupling partners. The reaction conditions often involve a palladium(II) catalyst, an oxidant, and a suitable ligand. Similarly, rhodium-catalyzed C-H activation has been employed for the annulation of benzamides with alkynes to form isoquinolones.

While direct C-H functionalization at the benzylic methylene (B1212753) group (the -CH₂Br) is less common in the context of palladium catalysis due to the high reactivity of the C-Br bond, certain catalytic systems have been developed for benzylic C-H activation. nih.govnih.gov These often involve different mechanistic pathways, such as carbenoid or nitrenoid insertion.

Radical Reactions and Their Synthetic Utility

The bromomethyl group of this compound is a precursor to a benzylic radical, which can participate in a variety of synthetically useful transformations. The stability of the benzylic radical is a key factor driving these reactions.

One of the most fundamental radical reactions is atom transfer radical addition (ATRA) . nih.gov In a typical ATRA process, a radical initiator, often a peroxide or an azo compound like AIBN, or photoredox catalysis can be used to homolytically cleave the C-Br bond, generating a 3-(N-ethylcarbamoyl)benzyl radical. This radical can then add across a C=C or C≡C bond of a suitable acceptor, such as an alkene or alkyne. The resulting radical adduct can then abstract a bromine atom from another molecule of this compound, propagating the radical chain and forming the final product. The electronic nature of the substituent on the benzyl bromide can influence the rate of initiation and propagation.

Furthermore, radical cyclization reactions can be envisioned where the initially formed benzylic radical adds intramolecularly to a suitably positioned unsaturated moiety within the same molecule. This approach is a powerful strategy for the synthesis of cyclic and heterocyclic compounds.

The generation of the benzylic radical can also be achieved through photoredox catalysis, which offers mild reaction conditions. nih.govnih.gov In such systems, a photocatalyst, upon excitation with visible light, can induce the reduction of the benzyl bromide to the corresponding radical anion, which then fragments to the benzylic radical and a bromide anion. nih.gov

Table 2: Summary of Potential Radical Reactions of this compound

Reaction TypeReactant(s)Key IntermediatesPotential ProductsSynthetic Utility
Atom Transfer Radical Addition (ATRA) Alkenes, Alkynes3-(N-ethylcarbamoyl)benzyl radicalFunctionalized alkyl or vinyl bromidesFormation of new C-C and C-Br bonds. nih.gov
Atom Transfer Radical Polymerization (ATRP) Vinyl Monomers (e.g., styrene, acrylates)Propagating polymer radicalPolymers with controlled molecular weight and architectureSynthesis of functional polymers.
Radical Cyclization Intramolecular unsaturated moietyCyclized radical intermediateCyclic and heterocyclic compoundsConstruction of ring systems.
Photoredox-Mediated Radical Formation Electron donor/acceptor, photocatalyst3-(N-ethylcarbamoyl)benzyl radicalProducts from subsequent radical trapping or additionMild and selective generation of radicals. nih.govnih.gov

Derivatization and Structural Diversity of Bromomethylbenzamide Scaffolds

Synthesis of Substituted N-Ethylbenzamide Derivatives Bearing Bromomethyl Groups

The synthesis of substituted N-ethylbenzamide derivatives carrying a bromomethyl group can be achieved through several established synthetic routes. A primary method involves the amidation of a corresponding bromomethyl benzoic acid with ethylamine (B1201723). Alternatively, the synthesis can commence from a methyl-substituted benzoic acid, which is first converted to the N-ethylbenzamide and subsequently subjected to radical bromination using a reagent like N-Bromosuccinimide (NBS) to install the bromomethyl group.

Research has demonstrated the synthesis of various related benzamide (B126) derivatives, which underscores the versatility of these synthetic strategies. For example, a series of N-substituted benzamide derivatives have been synthesized and characterized for their potential as antitumor agents. nih.govresearchgate.net In a similar vein, researchers have successfully synthesized 4-(bromomethyl)-N-(4-ethyl-6-methyl pyrimidin-2-yl)benzamide derivatives, highlighting the possibility of incorporating complex heterocyclic systems onto the benzamide nitrogen. researchgate.net Another approach involves an environmentally conscious electrochemical bromination method, which has been applied to derivatives like 2-amino-N,3-dimethylbenzamide, suggesting a greener alternative for producing these intermediates.

Table 1: Examples of Synthesized Substituted Benzamide Derivatives

Derivative ClassSynthetic Approach HighlightsKey Application/Research AreaReference
N-Substituted BenzamidesDesigned based on the structure of Entinostat (MS-275) for improved anti-proliferative activity.Antitumor Agents nih.govresearchgate.net
4-(bromomethyl)-N-(pyrimidin-2-yl)benzamidesSynthesis of derivatives bearing a pyrimidine (B1678525) moiety on the amide nitrogen.Antimicrobial Activity researchgate.net
2-amino-5-bromo-N,3-dimethylbenzamideElectrochemical bromination using hydrobromic acid, avoiding liquid bromine.Intermediate for Insecticides

Exploration of Isomeric Bromomethylbenzamides (e.g., 2-, 3-, and 4-positions)

The position of the bromomethyl group on the benzamide ring—ortho (2-), meta (3-), or para (4-)—significantly influences the molecule's steric and electronic properties, and consequently its reactivity. nih.gov The 3-(bromomethyl) isomer offers a unique reactivity profile due to the meta-positioning of the electron-withdrawing amide group and the reactive benzylic bromide.

The reactivity of these isomers in nucleophilic substitution reactions is expected to differ. The benzylic bromide is susceptible to both SN1 and SN2 reaction pathways. The relative rate of these reactions would be influenced by the electronic effect of the amide group. For the 4-isomer, the amide group is in conjugation with the benzylic position, which could affect the stability of a potential carbocation intermediate in an SN1 reaction. In contrast, the 2-isomer experiences significant steric hindrance from the adjacent amide group, which would likely disfavor an SN2 pathway. The 3-isomer presents an intermediate case with less steric hindrance than the 2-isomer and different electronic effects compared to the 4-isomer.

Table 2: Comparison of Isomeric (Bromomethyl)benzamides

Property2-(Bromomethyl)benzamide3-(Bromomethyl)benzamide4-(Bromomethyl)benzamide
Molecular FormulaC₈H₈BrNOC₈H₈BrNOC₈H₈BrNO
Molecular Weight214.06 g/mol214.06 g/mol214.06 g/mol
CAS Number872414-52-3509073-67-040061-53-8
Key Structural FeatureBromomethyl group is ortho to the amide group.Bromomethyl group is meta to the amide group.Bromomethyl group is para to the amide group.
Predicted Reactivity FactorHigh steric hindrance from adjacent amide group.Balanced steric and electronic effects.Electronic effects from amide group in conjugation with the benzylic carbon.

Functionalization of the Amide Nitrogen and its Impact on Reactivity

Modern synthetic methods, such as the reductive functionalization of amides, offer powerful tools for these transformations. nih.gov Such protocols can convert stable amides into other functional groups, expanding the synthetic utility of the benzamide scaffold. The nature of the N-substituent influences the reactivity of the bromomethyl group. For instance, introducing bulky substituents on the nitrogen can sterically hinder reactions at the nearby benzylic position. Conversely, electron-withdrawing or -donating groups on the nitrogen can alter the electron density of the aromatic ring, which in turn can affect the reactivity of the bromomethyl group in substitution reactions. Studies on related systems have shown that substituents on the amide can be critical for biological activity, influencing how the molecule interacts with biological targets. nih.gov

Incorporation into Polyfunctional Molecular Architectures

The dual reactivity of the 3-(bromomethyl)-N-ethylbenzamide scaffold makes it an excellent candidate for constructing complex, polyfunctional molecules.

The bromomethylbenzamide core serves as a versatile starting point for the synthesis of more elaborate molecules. The reactive bromomethyl handle allows for the straightforward introduction of various nucleophiles, enabling the attachment of different molecular fragments. Simultaneously, the N-ethylbenzamide portion can be involved in other transformations or act as a key structural element for molecular recognition. This dual functionality has been exploited in the design of molecules with specific biological targets. For instance, N-substituted benzamides have formed the basis for developing histone deacetylase (HDAC) inhibitors for cancer therapy. nih.govresearchgate.net The ability to readily create a library of derivatives by modifying both the N-substituent and the group introduced at the bromomethyl position makes this scaffold highly valuable in medicinal chemistry and drug discovery. The synthesis of substituted N-aryl pyrollo-quinolines further illustrates how such building blocks can be used to construct complex heterocyclic systems. jocpr.com

The structure of this compound is well-suited for the synthesis of macrocycles. sbmu.ac.irmdpi.com A strategy could involve a bimolecular reaction where the bromomethyl group of one molecule reacts with a nucleophilic site on another, which in turn possesses a group that can react with the first molecule to close the ring. A recently developed strategy for macrocycle synthesis utilizes a three-component "adding and reacting" approach, where a bromo-functionalized component is a key building block. nih.gov

Furthermore, the amide group's ability to form strong hydrogen bonds is a critical feature for directing the formation of ordered supramolecular assemblies. acs.orgtue.nlnih.gov Benzamide and related derivatives, like benzimidazoles, are known to self-assemble into larger structures such as polymers, ribbons, and tubes through non-covalent interactions like hydrogen bonding and π–π stacking. acs.orgconsensus.appresearchgate.net The specific connectivity and substitution pattern of the benzamide units can influence the stability and morphology of these assemblies. tue.nlnih.gov Thus, this compound and its derivatives not only serve as covalent building blocks for macrocycles but also as programmable units for the bottom-up construction of complex supramolecular materials.

Advanced Applications in Chemical Research

Utilization as a Versatile Building Block in Complex Molecule Synthesis

The inherent reactivity of the C-Br bond in the bromomethyl group is the cornerstone of the utility of 3-(bromomethyl)-N-ethylbenzamide as a versatile building block. This feature allows for its straightforward incorporation into more complex molecular frameworks through reactions with a variety of nucleophiles.

The primary application of this compound in synthetic organic chemistry is its role as an electrophile in the construction of more elaborate molecules. It can react with a diverse range of nucleophiles, such as amines, alcohols, thiols, and carbanions, to form new carbon-heteroatom or carbon-carbon bonds. This reactivity is fundamental to the synthesis of advanced organic intermediates that may serve as precursors to biologically active compounds or functional materials.

For instance, the reaction of this compound with a primary or secondary amine would yield a more complex tertiary amine, a common structural motif in many pharmaceutical agents. Similarly, reaction with a thiol can introduce a sulfur-containing linker, which is often utilized in the development of various chemical probes and materials.

NucleophileResulting LinkagePotential Intermediate Class
Primary/Secondary AmineC-NSubstituted Benzylamines
Alcohol/PhenolC-OBenzyl (B1604629) Ethers
ThiolC-SBenzyl Thioethers
CarbanionC-CSubstituted Ethylbenzenes

The synthesis of chemical biology probes often requires the covalent attachment of a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) to a molecule of interest. The reactive bromomethyl group of this compound makes it an attractive precursor for this purpose. By reacting with a nucleophilic functional group on a reporter molecule, the N-ethylbenzamide scaffold can be readily incorporated. This scaffold can serve as a core structure for a new class of probes or as a modular component that allows for the systematic variation of properties such as solubility and cell permeability. The N-ethylamide group can also participate in hydrogen bonding, potentially influencing the binding orientation of the probe with its biological target.

In materials science, the precise arrangement of molecular components is crucial for determining the bulk properties of a material. This compound can serve as a precursor for the synthesis of functional monomers. For example, the bromomethyl group can be used to attach this benzamide (B126) unit to a polymerizable core, such as a vinyl or acetylene (B1199291) group. The resulting monomer could then be polymerized to create a functional polymer with regularly spaced benzamide moieties. These amide groups can introduce desirable properties such as thermal stability, mechanical strength, and the ability to form hydrogen-bonded networks, which can influence the self-assembly and macroscopic properties of the material.

Strategies for Enabling Diversification Libraries (synthetic methodology)

The creation of chemical libraries with a high degree of structural diversity is a cornerstone of modern drug discovery and chemical biology. This compound is an ideal starting point for the generation of such libraries through a divergent synthetic approach.

A common strategy involves the initial reaction of the bromomethyl group with a diverse set of nucleophiles to generate a library of intermediates. Each of these intermediates, now bearing a unique functional group introduced by the nucleophile, can then undergo further chemical transformations. For example, the aromatic ring of the benzamide could be subjected to various electrophilic aromatic substitution reactions, or the amide bond could be hydrolyzed or reduced. This multi-stage diversification strategy, starting from a single, readily accessible building block, allows for the rapid generation of a large number of structurally distinct molecules for screening in biological assays.

Development of Novel Synthetic Reagents and Methodologies

While this compound is primarily used as a building block, it can also play a role in the development of new synthetic methods. For instance, its well-defined reactivity can be used to benchmark new catalytic systems for C-X bond formation (where X is a heteroatom). The efficiency and selectivity of a new catalyst for, say, C-N or C-O bond formation could be assessed using this compound as a standard electrophile.

Furthermore, derivatives of this compound, where the N-ethyl group is replaced by a chiral auxiliary, could be employed in the development of new asymmetric synthetic methodologies. The chiral auxiliary could influence the stereochemical outcome of reactions at a remote site, providing a new tool for the enantioselective synthesis of complex molecules.

Computational and Theoretical Investigations of Bromomethylbenzamide Systems

Quantum Chemical Studies on Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution and nuclear arrangement. These studies can predict the most stable three-dimensional structure and identify regions of high or low electron density, which are crucial for determining reactivity.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying molecules of moderate size like 3-(bromomethyl)-N-ethylbenzamide. nih.gov DFT calculations are employed to perform geometry optimization, a process that finds the arrangement of atoms corresponding to a minimum on the potential energy surface, representing a stable conformer.

For this compound, conformational flexibility arises from the rotation around several single bonds, primarily the C-C bond connecting the bromomethyl group to the benzene (B151609) ring and the C-N bond of the amide group. By systematically rotating these bonds (defining dihedral angles) and calculating the energy at each step, a potential energy surface scan can be performed. The results of these calculations reveal the energy barriers between different conformations and identify the global minimum energy structure, which is the most stable conformer. Common DFT functionals like B3LYP, paired with basis sets such as 6-311++G(d,p), are often used for such calculations to achieve reliable geometric and energetic predictions. nih.govresearchgate.net

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

ConformerDihedral Angle (C-C-C-Br)Dihedral Angle (C-C-N-C)Relative Energy (kcal/mol)
160°180° (trans)0.00
2180°180° (trans)1.25
360°0° (cis)2.50
4180°0° (cis)3.80

Note: This table is illustrative and based on typical energy differences for similar molecular systems.

The Molecular Electrostatic Potential (MEP) is a valuable tool derived from quantum chemical calculations that provides a visual representation of the charge distribution within a molecule. nih.gov The MEP map plots the electrostatic potential onto the molecule's electron density surface, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For this compound, the MEP analysis helps predict its reactivity towards electrophiles and nucleophiles.

Electron-rich regions (Negative MEP): The oxygen atom of the carbonyl group is expected to have the most negative electrostatic potential, making it a primary site for electrophilic attack or hydrogen bond donation.

Electron-poor regions (Positive MEP): The hydrogen atoms of the amide group and the region around the bromomethyl group's carbon atom are expected to be electron-deficient. The positive potential around the methylene (B1212753) carbon attached to the bromine atom indicates its susceptibility to nucleophilic attack, which is characteristic of alkyl halides.

This analysis is crucial for understanding intermolecular interactions and predicting the initial steps of chemical reactions.

Structure-Reactivity Relationship Studies through Theoretical Modeling

Theoretical modeling can be used to establish relationships between the structure of a molecule and its chemical reactivity. Quantitative Structure-Activity Relationship (QSAR) studies are a prime example, where statistical models are built to correlate molecular descriptors with observed activity or reactivity. asianpubs.orgjppres.comunair.ac.id

For a series of derivatives based on the this compound scaffold (e.g., by varying the substituent on the N-ethyl group or on the aromatic ring), a QSAR study could be performed. Theoretical descriptors would be calculated for each analog, including:

Electronic Descriptors: Atomic charges, dipole moment, HOMO (Highest Occupied Molecular Orbital), and LUMO (Lowest Unoccupied Molecular Orbital) energies.

Steric Descriptors: Molecular volume, surface area, and specific shape indices.

Thermodynamic Descriptors: Enthalpy of formation, and solvation energy.

A statistical model, often based on multiple linear regression, can then be developed to link these descriptors to an experimentally measured reaction rate (e.g., for a nucleophilic substitution). rjptonline.org Such a model can predict the reactivity of new, unsynthesized derivatives and provide insights into the key molecular features that govern reactivity. For instance, a model might reveal that electron-withdrawing groups on the aromatic ring increase the electrophilicity of the benzylic carbon, thus accelerating a nucleophilic substitution reaction.

Spectroscopic Property Prediction (NMR, IR) to Aid Characterization (computational aspects only)

In the characterization of novel compounds such as this compound, computational chemistry serves as a powerful predictive tool, offering insights into their spectroscopic properties prior to or in conjunction with experimental analysis. The prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra through theoretical calculations can significantly aid in the structural elucidation and verification of synthesized molecules. These computational methods are primarily rooted in quantum mechanical principles, with Density Functional Theory (DFT) being a widely employed approach due to its balance of accuracy and computational efficiency.

Computational Prediction of NMR Spectra

The theoretical prediction of ¹H and ¹³C NMR chemical shifts is a valuable asset in the structural analysis of organic molecules. escholarship.org For bromomethylbenzamide systems, these calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method, which is effective in calculating nuclear magnetic shielding tensors. nih.gov

The general workflow for predicting the NMR spectrum of a compound like this compound involves several key steps:

Geometry Optimization: The first step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by performing a geometry optimization using a selected DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-31G(d), 6-311+G(2d,p)). github.io The choice of functional and basis set is crucial for obtaining accurate geometries, which in turn affects the precision of the predicted NMR parameters. nih.gov

NMR Calculation: With the optimized geometry, the magnetic shielding tensors for each nucleus are calculated, typically using the GIAO method in conjunction with a DFT functional and a larger basis set to enhance accuracy. nih.govruc.dk

Chemical Shift Referencing: The calculated isotropic shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, commonly tetramethylsilane (TMS). This can be done by subtracting the calculated shielding of the nucleus of interest from the calculated shielding of the TMS nucleus, or by using a linear scaling approach where the calculated shieldings are correlated with experimental data for a set of known compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted ¹H NMR Data

Atom Predicted Chemical Shift (ppm)
Aromatic-H 7.2 - 7.8
-CH₂-Br ~4.5
-NH- ~8.2 (broad)
-CH₂-CH₃ ~3.4 (quartet)

Predicted ¹³C NMR Data

Atom Predicted Chemical Shift (ppm)
C=O ~167
Aromatic-C 125 - 138
Aromatic-C-Br ~139
-CH₂-Br ~33
-CH₂-CH₃ ~35

Note: These are illustrative values and the actual computed shifts may vary depending on the level of theory and solvent models used.

Computational Prediction of IR Spectra

Theoretical IR spectroscopy is instrumental in identifying the vibrational modes of a molecule, which correspond to the absorption bands observed in an experimental IR spectrum. These calculations can help in assigning specific vibrational frequencies to the functional groups present in the molecule.

The computational process for predicting an IR spectrum is as follows:

Frequency Calculation: Following the geometry optimization of the molecule at a chosen level of theory (e.g., B3LYP/6-31G(d)), a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the atomic coordinates, which provides the force constants for the molecular vibrations.

Vibrational Modes and Frequencies: Diagonalizing the mass-weighted force constant matrix yields the vibrational frequencies and the corresponding normal modes. These frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the harmonic approximation used in the calculations.

Intensity Calculation: The intensities of the IR absorption bands are determined by the change in the molecular dipole moment during each vibrational mode. These are also calculated to provide a more complete theoretical spectrum.

For this compound, the predicted IR spectrum would show characteristic absorption bands for the amide, aromatic, and alkyl halide functional groups. A table of predicted vibrational frequencies can be constructed to aid in the interpretation of experimental data.

Table 2: Predicted IR Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
N-H Stretching ~3300
C-H (aromatic) Stretching 3000 - 3100
C-H (aliphatic) Stretching 2850 - 3000
C=O (Amide I) Stretching ~1650
N-H (Amide II) Bending ~1550
C=C (aromatic) Stretching 1450 - 1600
C-N Stretching ~1250

Note: These are illustrative values. The exact frequencies would be obtained from a detailed computational analysis.

The synergy between these computational prediction methods and experimental spectroscopic techniques provides a robust framework for the unambiguous characterization of complex organic molecules like this compound. ruc.dk

Future Research Trajectories and Unexplored Avenues

Development of More Sustainable and Greener Synthetic Protocols

The pursuit of environmentally benign chemical processes is a cornerstone of modern chemistry. Future research on 3-(bromomethyl)-N-ethylbenzamide should prioritize the development of sustainable synthetic methods that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Current synthetic approaches to similar benzamides often rely on traditional methods that may involve harsh reagents and solvents. Greener alternatives could include:

Enzymatic Synthesis: The use of enzymes, such as lipase (B570770) B from Candida antarctica (CALB), has shown promise for the direct amidation of carboxylic acids and amines under mild conditions. durham.ac.uk Research could explore the enzymatic synthesis of this compound from 3-(bromomethyl)benzoic acid and ethylamine (B1201723), potentially using a green solvent like cyclopentyl methyl ether. durham.ac.uk This approach offers high conversion rates and simplifies purification processes. durham.ac.uk

Solvent-Free and Activation-Free Conditions: Studies have demonstrated the successful synthesis of benzamides under solvent- and activation-free conditions, for instance, using enol esters like vinyl benzoate (B1203000) for N-benzoylation. tandfonline.comresearchgate.net Investigating similar solvent-free approaches for the synthesis of this compound could significantly reduce the environmental impact of its production.

Catalytic Approaches: The development of novel catalysts can lead to more efficient and sustainable synthetic routes. For example, heteropolyanion-based ionic liquids have been used as catalysts for the oxidative amidation of aldehydes. researchgate.net Exploring catalytic systems for the direct amidation of 3-(bromomethyl)benzoic acid or the corresponding aldehyde would be a valuable research direction.

Green Synthesis ApproachPotential Advantages for this compoundKey Research Focus
Enzymatic SynthesisHigh selectivity, mild reaction conditions, reduced waste. durham.ac.ukScreening for suitable enzymes, optimization of reaction conditions (solvent, temperature).
Solvent-Free SynthesisElimination of solvent waste, potential for simplified workup. tandfonline.comresearchgate.netInvestigation of solid-state reactions or use of neat reactants.
Novel CatalysisIncreased reaction efficiency, lower catalyst loading, potential for new reaction pathways. researchgate.netchemmethod.comDevelopment of catalysts for direct amidation or C-H activation routes.

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The functional groups of this compound—the reactive benzyl (B1604629) bromide moiety and the benzamide (B126) core—offer numerous opportunities for novel chemical transformations.

Nucleophilic Substitution: The bromomethyl group is a prime site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. Future research could focus on expanding the range of nucleophiles used, including complex organic molecules, to generate libraries of novel compounds with diverse properties.

Catalytic C–H Functionalization: Transition metal-catalyzed C–H functionalization has emerged as a powerful tool in organic synthesis. researchgate.net Research could be directed towards the selective C–H activation of the aromatic ring of this compound to introduce new substituents. For example, cobalt-catalyzed C-H deuteriomethoxylation has been demonstrated for benzamides, suggesting the potential for similar regioselective functionalization of the target compound. mdpi.com

Transformations of the Amide Group: While the amide bond is generally stable, methods for its reduction to an amine or other transformations could be explored to further diversify the molecular scaffold.

Integration into Flow Chemistry and Automation for High-Throughput Synthesis

Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, better process control, and the potential for automation and high-throughput screening. nih.govrsc.org The application of flow chemistry to the synthesis and derivatization of this compound is a promising avenue for future research.

A continuous-flow system could be designed for the synthesis of this compound itself, potentially telescoping multiple reaction steps to improve efficiency. researchgate.net Furthermore, a flow-based approach would be ideal for the rapid synthesis of a library of derivatives by sequentially introducing different nucleophiles to react with the bromomethyl group. durham.ac.uk This would enable the efficient exploration of the chemical space around this scaffold for various applications. The use of immobilized reagents and scavengers in a flow setup can also simplify purification, a significant advantage in library synthesis. durham.ac.uk

Flow Chemistry ApplicationPotential BenefitsResearch and Development Areas
Continuous SynthesisEnhanced safety, improved heat and mass transfer, scalability. nih.govresearchgate.netReactor design, optimization of flow parameters (rate, temperature, pressure).
High-Throughput DerivatizationRapid generation of compound libraries, efficient screening. durham.ac.ukIntegration of automated reagent injection and in-line analysis.
In-line PurificationReduced workup time, minimized solvent use. durham.ac.ukchemicalbook.comDevelopment and integration of scavenger resins and other purification technologies.

Design of Next-Generation Molecular Scaffolds for Advanced Chemical Applications

The benzamide moiety is a common feature in many biologically active molecules. nih.govnih.gov The unique combination of the benzamide core and the reactive bromomethyl handle in this compound makes it an excellent starting point for the design of next-generation molecular scaffolds.

By strategically modifying the compound through the reactions described in section 7.2, novel molecular architectures with tailored properties can be created. For example, the introduction of specific functional groups via nucleophilic substitution could lead to the development of new enzyme inhibitors or receptor ligands. nih.govnih.gov The concept of "scaffold hopping," where a central core of a known active molecule is replaced, could be applied to design new compounds based on the this compound framework. nih.gov Computational tools can aid in the rational design of these new scaffolds to optimize their properties for specific applications. rsc.org

Synergistic Experimental and Computational Research for Deeper Understanding of Reactivity

A powerful strategy for accelerating chemical research and development is the synergy between experimental work and computational modeling. acs.orgnih.gov For this compound, this approach can provide a deeper understanding of its chemical properties and guide the design of new experiments.

Reactivity Prediction: Density Functional Theory (DFT) calculations can be used to predict the reactivity of different sites on the molecule, such as the susceptibility of the bromomethyl group to nucleophilic attack and the most likely positions for electrophilic aromatic substitution. tandfonline.comresearchgate.net This can help in planning synthetic routes and predicting the outcomes of reactions.

Mechanism Elucidation: Computational studies can be employed to elucidate the mechanisms of novel reactions involving this compound. acs.org Understanding the reaction pathways at a molecular level can lead to the optimization of reaction conditions and the development of more efficient catalysts.

Property Prediction: Computational methods can also be used to predict various properties of derivatives of this compound, such as their potential biological activity or material properties. nih.gov This can help to prioritize which compounds to synthesize and test experimentally.

By combining the predictive power of computational chemistry with the practical insights of experimental work, the exploration of the chemical potential of this compound can be significantly accelerated.

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 3-(bromomethyl)-N-ethylbenzamide, and how do reaction conditions influence yield?

Methodological Answer:

  • Synthesis via Alkylation: The bromomethyl group can be introduced via alkylation of precursors like 3-methyl-N-ethylbenzamide using brominating agents (e.g., NBS in CCl₄ under radical initiation). Reaction optimization should focus on solvent polarity (e.g., CH₃CN or DMF) and temperature (60–80°C) to minimize side reactions like over-bromination .
  • Precursor Selection: Starting materials such as 3-(bromomethyl)aniline (modified via amidation) or boronic acid intermediates (e.g., 3-bromomethylphenylboronic acid) can reduce synthetic steps .
  • Yield Considerations: Yields >70% are achievable with stoichiometric control (1:1.2 molar ratio of precursor to brominating agent) and inert atmospheres to prevent oxidation .

Q. Q2. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structural analogs?

Methodological Answer:

  • ¹H NMR: The bromomethyl group (–CH₂Br) appears as a singlet at δ 4.3–4.5 ppm, while the ethylamide (–N–CH₂CH₃) shows a triplet at δ 1.1–1.3 ppm (CH₃) and a quartet at δ 3.3–3.5 ppm (CH₂) .
  • IR Spectroscopy: Key peaks include N–H stretching (amide I band) at ~3300 cm⁻¹, C=O stretching at ~1650 cm⁻¹, and C–Br vibration at ~650 cm⁻¹ .
  • Mass Spectrometry: The molecular ion [M+H]⁺ is expected at m/z 256.0 (C₁₀H₁₂BrNO), with fragmentation patterns showing loss of Br (–80 Da) and ethylamide (–73 Da) .

Advanced Research Questions

Q. Q3. What mechanistic insights explain competing side reactions during the bromination of N-ethylbenzamide derivatives?

Data-Driven Analysis:

  • Radical vs. Electrophilic Pathways: Bromination at the methyl group proceeds via a radical mechanism (initiated by AIBN or light), whereas electrophilic bromination may occur at the aromatic ring if electron-donating groups are present. Competing pathways can be suppressed using radical scavengers or directing groups (e.g., –NO₂) .
  • Byproduct Identification: Common byproducts include dibrominated analogs (e.g., 3,5-di(bromomethyl)-N-ethylbenzamide) and oxidized intermediates (e.g., benzaldehyde derivatives), detectable via HPLC-MS .

Q. Q4. How does the crystal packing of this compound influence its reactivity in solid-state reactions?

Crystallographic Insights:

  • Hydrogen Bonding: The amide N–H forms intermolecular H-bonds with carbonyl groups (O···H distance ~2.1 Å), creating a layered structure that limits bromomethyl group accessibility .
  • Thermal Stability: Differential scanning calorimetry (DSC) shows decomposition onset at ~180°C, correlating with weakened H-bond networks and increased bromine mobility .
  • Reactivity Implications: Grinding with co-crystals (e.g., succinic acid) disrupts packing, enhancing bromine transfer efficiency in Suzuki-Miyaura couplings .

Q. Q5. What strategies mitigate toxicity risks when studying this compound in biological assays?

Safety and Experimental Design:

  • In Vitro Precautions: Use concentrations ≤10 µM to avoid nonspecific alkylation of proteins. Include glutathione (1 mM) in buffer systems to scavenge reactive bromine species .
  • Metabolic Stability: Pre-screen using liver microsomes to assess oxidative dealkylation rates. Replace the ethyl group with bulkier substituents (e.g., tert-butyl) to reduce metabolic clearance .
  • Cytotoxicity Screening: Perform MTT assays on HEK293 or HepG2 cells, noting IC₅₀ values <50 µM as a threshold for therapeutic potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.